1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-27-15-7-3-5-13(9-15)20-17-11-28(25,26)10-16(17)19(18(20)22)12-4-2-6-14(8-12)21(23)24/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJIKTKWAURKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thieno[3,4-d]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl and Nitrophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Final Cyclization and Oxidation: The final steps may involve cyclization to form the hexahydro structure and oxidation to achieve the trione functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of additional carbonyl-containing compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s structural analogs can be categorized based on core modifications and substituent variations:
Electronic and Steric Effects
- Target Compound vs. 1-(3,5-Dimethylphenyl) Analog : The 3-methoxyphenyl group in the target compound offers resonance stabilization, whereas the 3,5-dimethylphenyl substituent in the analog introduces steric hindrance. The nitrobenzyl group in the analog may increase membrane permeability compared to the target’s nitroaryl group .
- Comparison with Trifluoromethyl-Substituted Imidazole : The trifluoromethyl group’s strong electron-withdrawing nature parallels the nitro group in the target compound, but its lipophilicity and resistance to oxidation differ, impacting drug-likeness .
Research Findings and Hypothesized Properties
Physicochemical Properties
- Solubility : The nitro group reduces aqueous solubility, but the methoxy substituent may counterbalance this via polarity.
- Thermal Stability : The hexahydro core likely increases thermal stability compared to unsaturated imidazoles .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 356.38 g/mol
The compound features a thieno-imidazole core with methoxy and nitro substituents that may influence its biological activity.
Research indicates that compounds similar to imidazoles often exhibit their biological effects through interactions with various enzymes and receptors. For instance, imidazole derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins crucial for cell growth and survival. This inhibition can lead to reduced tumor growth in cancer models .
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. Analogous compounds have demonstrated the ability to reverse phenotypic changes in cancer cells, indicating a potential role in cancer therapy. For example, certain imidazole derivatives have been effective against melanoma cell lines by inducing apoptosis and inhibiting cell proliferation .
In Vivo Studies
In vivo studies on related compounds have shown promising results. For instance, imidazole derivatives were tested on various mouse models with transplanted tumors, revealing significant reductions in tumor size and improved survival rates compared to control groups . These findings suggest that the compound could be further explored for its therapeutic potential in oncology.
Study 1: Antitumor Efficacy
A study investigated the effects of a structurally similar imidazole compound on B16 melanoma cells in C57BL/6 mice. The compound demonstrated an IC value of 24 nM against farnesyltransferase, leading to an 85% reduction in tumor growth at a concentration of 1.25 µM .
Study 2: Mechanistic Insights
Another research focused on elucidating the mechanism by which imidazole derivatives induce apoptosis in cancer cells. The study highlighted the role of oxidative stress and mitochondrial dysfunction as key pathways activated by these compounds, leading to programmed cell death .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
